1-methyl-6-oxo-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)-1,6-dihydropyridazine-3-carboxamide
Description
This compound is a dihydropyridazine derivative characterized by a 1-methyl-6-oxo-1,6-dihydropyridazine core linked via a carboxamide group to a pyridin-3-ylmethyl substituent, which is further substituted at the 5-position with a thiophen-3-yl moiety. The structure combines a nitrogen-rich heterocycle (pyridazine) with sulfur-containing (thiophene) and aromatic (pyridine) systems.
Properties
IUPAC Name |
1-methyl-6-oxo-N-[(5-thiophen-3-ylpyridin-3-yl)methyl]pyridazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2S/c1-20-15(21)3-2-14(19-20)16(22)18-8-11-6-13(9-17-7-11)12-4-5-23-10-12/h2-7,9-10H,8H2,1H3,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIWHKGUSNQCOFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C(=O)NCC2=CC(=CN=C2)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-methyl-6-oxo-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)-1,6-dihydropyridazine-3-carboxamide is a member of the pyridazine family, which has garnered attention due to its potential biological activities, particularly in the realm of anticancer and antimicrobial properties. This article reviews the biological activity of this compound, supported by relevant case studies, experimental data, and findings from diverse sources.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This compound features a pyridazine core with various substituents that may influence its biological activity.
Anticancer Activity
Recent studies have demonstrated that derivatives of pyridazine compounds exhibit significant anticancer properties. For instance, a study utilizing an MTT colorimetric assay showed that thiazolopyridazine derivatives had potent cytotoxic effects against various cancer cell lines including HCT-116 (colon), MCF-7 (breast), and A549 (lung) cells. The IC50 values for these compounds ranged from 6.90 to 51.46 μM, indicating promising anticancer potential compared to doxorubicin, a standard chemotherapeutic agent .
Table 1: Cytotoxicity of Pyridazine Derivatives Against Cancer Cell Lines
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 7c | MCF-7 | 14.34 |
| 7h | MCF-7 | 10.39 |
| 7s | HCT-116 | 6.90 |
| Doxorubicin | MCF-7 | 19.35 |
The structure-activity relationship (SAR) analysis indicated that electron-withdrawing groups on the N-aryl moiety enhance cytotoxic activity, while electron-donating groups tend to reduce it .
Antimicrobial Activity
In addition to anticancer effects, thiazole and pyridazine derivatives have been reported to possess antimicrobial properties. A study evaluated the antibacterial activity of various thiazole derivatives against Gram-positive and Gram-negative bacteria, showing significant efficacy compared to standard antibiotics like oxytetracycline .
Table 2: Antibacterial Activity of Thiazole Derivatives
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| 3a | Staphylococcus aureus | 7.8 |
| 3b | Escherichia coli | 15.6 |
The precise mechanism by which these compounds exert their biological effects is still under investigation. However, preliminary studies suggest that the interaction with DNA or inhibition of specific enzyme pathways may play a role in their anticancer and antimicrobial activities .
Case Studies
- Study on Thiazolopyridazine Derivatives : This research focused on synthesizing new thiazolopyridazines and evaluating their cytotoxicity against various cancer cell lines. The results indicated that certain modifications to the thiazole ring significantly enhanced cytotoxicity .
- Antimicrobial Evaluation : Another study assessed the antibacterial effects of thiazole derivatives against multiple bacterial strains, revealing enhanced activity compared to traditional antibiotics .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure Comparison: Dihydropyridazine vs. Dihydropyridine
The compound shares structural similarities with 1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide (FDB023330) , which features a dihydropyridine ring (a six-membered ring with one nitrogen atom) instead of a dihydropyridazine (two adjacent nitrogen atoms). Key differences include:
- Conformational Flexibility : Dihydropyridazines may exhibit distinct puckering compared to dihydropyridines, affecting molecular recognition.
Functional Group Comparison: Thiophene-Pyridine vs. Aromatic Substituents
The thiophene-pyridinylmethyl group in the target compound distinguishes it from simpler analogs like FDB023330. This substituent introduces:
- Steric Bulk : The pyridinylmethyl group may hinder binding to narrow active sites compared to unsubstituted carboxamides.
Comparison with Pyrimidine Derivatives
The compound in , Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate , shares a fused heterocyclic system but differs in core structure (pyrimidine vs. pyridazine) and substituents (trimethoxybenzylidene vs. thiophene-pyridine) . Key contrasts include:
- Pharmacophore Diversity : Pyrimidines are often associated with antimetabolite or antiviral activity, while pyridazines are explored for anti-inflammatory or kinase inhibition.
- Synthetic Complexity : The target compound’s synthesis likely requires multi-step coupling of thiophene and pyridine units, whereas ’s compound involves cyclocondensation of a pyrimidine precursor .
Research Findings and Implications
- Structural Uniqueness: The thiophene-pyridine appendage in the target compound is absent in most reported dihydropyridazines, suggesting novel interactions with biological targets.
- Hypothetical Activity : Based on analogs, the carboxamide group may engage in hydrogen bonding (e.g., with kinase ATP pockets), while the thiophene could enhance binding to hydrophobic domains .
- Synthetic Challenges : The compound’s complexity may require advanced coupling strategies, such as Suzuki-Miyaura cross-coupling for thiophene-pyridine assembly.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
